molecular formula C16H19N3O3 B5785823 ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B5785823
M. Wt: 301.34 g/mol
InChI Key: YZCBZASYFPFLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate, also known as EAPC, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a pyrrole-based inhibitor that has shown promising results in the inhibition of certain enzymes and biological pathways. In

Mechanism of Action

The mechanism of action of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate involves the inhibition of certain enzymes and biological pathways. ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cathepsin K by binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, resulting in the inhibition of bone resorption.
Biochemical and Physiological Effects:
ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. In addition to its inhibition of cathepsin K, ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of other enzymes, such as cathepsin L and cathepsin S. ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has also been shown to have anti-inflammatory effects, as it inhibits the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate in lab experiments is its specificity for certain enzymes and biological pathways. ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to selectively inhibit the activity of cathepsin K, which makes it a promising therapeutic agent for the treatment of bone-related disorders. However, one limitation of using ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate. One potential direction is the development of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate-based therapies for the treatment of osteoporosis and other bone-related disorders. Another potential direction is the study of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate's effects on other enzymes and biological pathways. Additionally, further research is needed to determine the optimal dosing and toxicity of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate in various applications.

Synthesis Methods

Ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with aniline to produce the anilide intermediate. This intermediate is then reacted with ethyl chloroformate to form the final ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate product.

Scientific Research Applications

Ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications of ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate is in the inhibition of certain enzymes and biological pathways. ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of the enzyme cathepsin K, which is involved in bone resorption. This inhibition may have potential therapeutic applications in the treatment of osteoporosis and other bone-related disorders.

properties

IUPAC Name

ethyl 2,4-dimethyl-5-(phenylcarbamoylamino)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-22-15(20)13-10(2)14(17-11(13)3)19-16(21)18-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCBZASYFPFLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyl-5-[(phenylcarbamoyl)amino]-1H-pyrrole-3-carboxylate

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